4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-4-13-25-16-11-9-15(10-12-16)18(24)21-20-23-22-19(26-20)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKWWZMGHKDIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Physicochemical Properties
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents attached to both the benzamide and thiadiazole rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected Thiadiazole Derivatives
Key Observations:
Halogen Substitution: Bromo and chloro substituents (e.g., in and ) are associated with heightened biological activity, likely due to increased electron-withdrawing effects and improved target binding .
Butoxy vs. Methoxy : The 4-butoxy group in the target compound introduces greater lipophilicity than shorter alkoxy chains (e.g., methoxy in 4g ), which may enhance membrane permeability but reduce aqueous solubility.
Pyridin-2-yl substituents () introduce hydrogen-bonding capabilities, altering pharmacokinetic profiles.
Pharmacological Potential
- Anticancer Activity: Bromo-substituted analogs exhibit pronounced anticancer effects , but the target compound’s butoxy group may shift activity toward non-cytotoxic pathways (e.g., enzyme inhibition).
- Antioxidant Capacity : Polar substituents (e.g., hydroxy-methoxy in 9g ) enhance radical scavenging, whereas the target’s hydrophobic butoxy group may limit such activity.
Q & A
Q. What are the standard synthetic routes for 4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:
- Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives (e.g., POCl₃-mediated cyclization at 90°C for 3 hours to form the thiadiazole ring) .
- Step 2 : Amide coupling between the thiadiazole-2-amine intermediate and 4-butoxybenzoyl chloride under inert conditions, monitored by TLC .
- Key variables : Solvent choice (e.g., pyridine or DMF), temperature control (room temperature to reflux), and stoichiometric ratios of reagents to minimize side products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and amide bond formation. For example, the 2-methylphenyl group’s aromatic protons appear as distinct multiplets in the 7.0–7.5 ppm range .
- FTIR validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide, C-S-C vibrations at ~650 cm⁻¹ for the thiadiazole) .
- Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ peaks matching the molecular formula C₂₁H₂₂N₃O₂S) .
- X-ray crystallography (if crystals are obtainable) reveals conformational details, such as dihedral angles between the benzamide and thiadiazole moieties .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using doxorubicin as a positive control .
- Enzyme inhibition studies : Fluorometric assays targeting enzymes like carbonic anhydrase or tyrosine kinase, given the thiadiazole’s known role in disrupting active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance reaction rates and reduce byproducts .
- Catalyst screening : Test Pd/Cu-mediated coupling for amide bond formation, which may reduce reaction time from 24 hours to 6 hours .
- Workup modifications : Use column chromatography with gradient elution (hexane:EtOAc) instead of recrystallization to isolate high-purity product (>95%) .
- Real-time monitoring : Employ inline FTIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonds between the benzamide’s carbonyl and Lys721, and π-π stacking with the 2-methylphenyl group .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., butoxy chain length) with antimicrobial IC₅₀ values .
- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments to predict bioavailability .
Q. How can contradictory data in biological activity across studies be resolved?
- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa cells) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may explain reduced activity in certain media .
- Synergistic studies : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to clarify whether apparent inactivity stems from enzymatic resistance .
Q. What strategies mitigate oxidation or degradation of the thiadiazole ring during storage?
- Storage conditions : Lyophilize the compound and store under argon at -20°C to prevent hydrolysis or radical-mediated oxidation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions, with stability monitored via periodic HPLC analysis .
- Packaging : Use amber glass vials coated with silanized interiors to minimize surface adsorption and light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
